molecular formula C18H13ClN4O3S B2651394 4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-95-2

4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2651394
CAS No.: 396719-95-2
M. Wt: 400.84
InChI Key: MVAYXKTYCRRTGP-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and a 4-chlorobenzamide moiety at position 2. Its molecular formula is C₁₉H₁₃ClN₄O₃S, with a molecular weight of 428.85 g/mol. The structural complexity arises from the fused thiophene-pyrazole ring system, which confers unique electronic and steric properties.

Properties

IUPAC Name

4-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S/c19-12-3-1-11(2-4-12)18(24)20-17-15-9-27-10-16(15)21-22(17)13-5-7-14(8-6-13)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAYXKTYCRRTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under specific reaction conditions. The introduction of the 4-chlorobenzamide and 4-nitrophenyl groups is usually accomplished through nucleophilic substitution reactions, where the thieno[3,4-c]pyrazole intermediate reacts with 4-chlorobenzoyl chloride and 4-nitrophenylhydrazine, respectively. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic medium.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, iron powder, and acidic or basic aqueous solutions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to 4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant activity against various viral infections. For instance, modifications at specific positions on the thieno[3,4-c]pyrazole scaffold have shown promising results in inhibiting viral replication in vitro, demonstrating an effective structure-activity relationship (SAR) .

Anticancer Activity
The compound has also been investigated for its cytotoxic effects against cancer cell lines. In particular, derivatives containing the thieno[3,4-c]pyrazole moiety have been reported to exhibit selective cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity . This suggests that further development of this compound could lead to effective anticancer agents.

Synthesis and Structural Modifications

Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Condensation Reactions : The initial step often involves the condensation of appropriate amines with carbonyl compounds to form key intermediates.
  • Cyclization Reactions : Subsequent cyclization steps are crucial for constructing the thieno[3,4-c]pyrazole framework.

These synthetic pathways can be optimized to enhance yield and purity while minimizing environmental impact.

Structural Modifications
Modifications at various positions on the benzamide and nitrophenyl groups can significantly affect the biological properties of the compound. For example:

  • Substituting different electron-withdrawing or electron-donating groups can enhance solubility and bioavailability.
  • Altering the halogen substituents can improve binding affinity to target proteins involved in disease pathways.

Case Studies

Case Study 1: Antiviral Screening
In a study assessing the antiviral activity of thieno[3,4-c]pyrazole derivatives, a series of compounds were synthesized and screened against HIV. The most active compound exhibited an EC50 value significantly lower than that of standard antiviral drugs, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Evaluation
Another research effort focused on evaluating the anticancer properties of various thieno[3,4-c]pyrazole derivatives against MCF-7 cells. The findings revealed that specific substitutions at the nitrogen position enhanced cytotoxicity while maintaining selectivity over normal cells .

Data Table: Summary of Biological Activities

Activity TypeCompoundTargetIC50/EC50 ValueReference
AntiviralThieno[3,4-c]pyrazole derivativeHIVEC50 < 0.5 μM
AnticancerThieno[3,4-c]pyrazole derivativeMCF-7IC50 = 0.39 μM

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied, but common mechanisms include enzyme inhibition, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is part of a broader class of thieno-pyrazole benzamides.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
4-Chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Target Compound) C₁₉H₁₃ClN₄O₃S 428.85 - 4-Nitrophenyl (position 2)
- 4-Chlorobenzamide (position 3)
High electron-withdrawing groups enhance stability and π-π stacking interactions .
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide C₂₀H₁₆BrN₃O₂S 454.34 - 4-Methylphenyl (position 2)
- 4-Bromobenzamide (position 3)
Methyl group increases hydrophobicity; bromine enhances halogen bonding .
N-[2-(4-Nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide C₂₀H₁₃F₃N₄O₃S 470.40 - 4-Nitrophenyl (position 2)
- 3-Trifluoromethylbenzamide (position 3)
Trifluoromethyl group improves metabolic stability and membrane permeability .
4-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide C₁₁H₈ClN₃O₃S 297.72 - 4-Methylthiazole (heterocyclic core)
- 3-Nitrobenzamide
Simplified scaffold with lower molecular weight; nitro group enhances reactivity .

Key Findings from Structural Analysis

Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound and its trifluoromethyl analog (Table 1, Row 3) introduces strong electron-withdrawing effects, which stabilize the aromatic system and enhance interactions with biological targets (e.g., enzyme active sites) .

Halogen Substitution :

  • The chlorine atom in the target compound offers moderate electronegativity and steric bulk, balancing solubility and binding affinity.
  • The bromine in the 4-bromo analog (Row 2) provides stronger halogen bonding, which may enhance target selectivity in protein-ligand interactions .

Trifluoromethyl Group Impact :

  • The 3-trifluoromethylbenzamide derivative (Row 3) exhibits superior metabolic stability due to the fluorine atoms’ resistance to oxidative degradation, making it a candidate for prolonged therapeutic action .

Core Heterocycle Variations: The thiazole-containing compound (Row 4) lacks the fused thieno-pyrazole system, resulting in reduced steric hindrance and simpler synthetic routes but diminished π-stacking capability .

Biological Activity

The compound 4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic molecule that belongs to the thienopyrazole class. This class of compounds has garnered attention due to its diverse biological activities, including potential antitumor, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H22ClN3O5SC_{22}H_{22}ClN_{3}O_{5}S, with a molecular weight of 475.9 g/mol. The structure features a thienopyrazole core substituted with a nitrophenyl group and a benzamide moiety.

PropertyValue
Molecular FormulaC22H22ClN3O5S
Molecular Weight475.9 g/mol
CAS Number893937-76-3

Biological Activity Overview

Research indicates that compounds in the thienopyrazole class exhibit a range of biological activities:

  • Antitumor Activity : Several studies have reported that thienopyrazoles demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in breast and lung cancer models.
  • Antimicrobial Properties : Thienopyrazole derivatives have been evaluated for their antimicrobial efficacy. In vitro studies have indicated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the nitrophenyl group is thought to enhance this activity by increasing lipophilicity and membrane permeability.
  • Antiviral Potential : Some thienopyrazoles have been investigated for their antiviral properties, particularly against RNA viruses. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Antitumor Activity

A study conducted by Shen et al. (2011) synthesized various thienopyrazole derivatives and tested their cytotoxicity against human tumor cell lines such as HepG2 and MCF-7. The results indicated that compounds with electron-withdrawing groups like nitro groups exhibited higher cytotoxicity compared to their counterparts without such substitutions .

Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial effectiveness of several thienopyrazole derivatives using the disk diffusion method against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with a similar structure to this compound showed significant inhibition zones, indicating potent antimicrobial properties .

Antiviral Activity

A recent publication highlighted the antiviral potential of thienopyrazole derivatives against the influenza virus. The study found that specific modifications in the structure led to enhanced inhibitory effects on viral replication in vitro, suggesting that further exploration could lead to new antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of thienopyrazoles is often influenced by their structural components:

  • Substituents : The presence of halogens (like chlorine) and nitro groups has been associated with increased biological activity.
  • Core Structure : Variations in the thienopyrazole core can significantly impact potency; for example, modifications at N-positions can alter binding affinity to biological targets.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step reactions involving cyclocondensation of 4-chlorobenzoic acid derivatives with thiosemicarbazide or hydrazine hydrate. Key intermediates include the thieno[3,4-c]pyrazole core, which is functionalized with nitro and benzamide groups. Optimized conditions (e.g., reflux in ethanol with glacial acetic acid as a catalyst) improve yields by 15–20% compared to room-temperature reactions . Critical Parameters :
StepReagentsTemperatureSolventYield (%)
Core FormationThiosemicarbazide + 4-chlorobenzoic acid80°CEthanol65–70
Nitro Group AdditionHNO₃/H₂SO₄0–5°CDichloromethane45–50
Benzamide CouplingBenzoyl chlorideRTDMF75–80

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology : Use ¹H/¹³C NMR to confirm aromatic proton environments (δ 7.2–8.5 ppm for nitro and chloro-substituted phenyl groups) and FTIR to identify carbonyl stretches (~1650–1680 cm⁻¹ for amide C=O). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical mass (±2 ppm). Discrepancies in spectral data may arise from tautomeric forms of the thienopyrazole core, necessitating computational validation (e.g., DFT calculations) .

Q. What solubility challenges are associated with this compound, and how can they be addressed for in vitro assays?

  • Methodology : The compound exhibits poor aqueous solubility (<0.1 mg/mL) due to its hydrophobic thienopyrazole core. Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) for biological testing. For crystallography, optimize solvent mixtures (e.g., DCM:MeOH 9:1) to grow single crystals .

Advanced Research Questions

Q. How do computational models predict the compound’s binding affinity to kinase targets, and what experimental validation strategies are recommended?

  • Methodology : Molecular docking (AutoDock Vina) using crystal structures of kinases (e.g., EGFR or CDK2) reveals potential binding pockets. The nitro group forms hydrogen bonds with catalytic lysine residues (ΔG ≈ -9.2 kcal/mol). Validate via surface plasmon resonance (SPR) or fluorescence polarization assays to measure Kd values. Contradictions between in silico and experimental data may arise from protein flexibility or solvent effects .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodology : Discrepancies in IC₅₀ values (e.g., 5 µM in HeLa vs. >50 µM in MCF-7) may stem from differential expression of efflux pumps (e.g., P-gp). Use flow cytometry with fluorescent analogs (e.g., BODIPY-labeled derivatives) to assess cellular uptake. Combine with qPCR to correlate activity with target mRNA levels .

Q. How can reaction pathways be optimized for large-scale synthesis while minimizing byproducts?

  • Methodology : Apply design of experiments (DoE) to optimize parameters:
FactorRangeOptimal Value
Catalyst (AcOH)1–5 mol%3 mol%
Reaction Time4–12 hrs8 hrs
Temperature70–90°C80°C
Use HPLC-PDA to monitor byproduct formation (e.g., dechlorinated derivatives at Rₜ = 6.2 min). Scale-up trials in continuous-flow reactors reduce impurities by 30% .

Q. What are the mechanistic implications of the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (ICH Q1A guidelines):
ConditionDegradation ProductsHalf-Life
pH 1.2 (HCl)Hydrolyzed amide12 hrs
pH 7.4 (PBS)Stable>72 hrs
60°C (dry)Nitro group reduction48 hrs
Use LC-MS to identify degradation pathways and stabilize formulations via lyophilization .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s fluorescence properties?

  • Resolution : Fluorescence intensity (λₑₓ = 350 nm, λₑₘ = 450 nm) varies with solvent polarity. In DMSO, quantum yield drops to Φ = 0.02 vs. Φ = 0.15 in THF due to solvent relaxation effects. Standardize solvent systems and use internal controls (e.g., quinine sulfate) for cross-study comparisons .

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